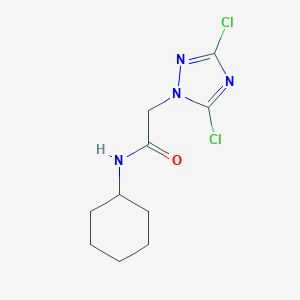
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. FUB-AMB is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Mecanismo De Acción
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of this compound, which include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, appetite, and pain perception. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis and Crohn's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of cannabinoids on the brain and nervous system. However, this compound also has some limitations. It is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids. Additionally, this compound has not been extensively studied in humans, so its safety and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide. One area of interest is the development of new synthetic cannabinoids with improved safety and efficacy profiles. Another area of interest is the study of the endocannabinoid system in the development of neurological disorders. Finally, this compound may be useful in the development of new treatments for inflammatory conditions such as arthritis and Crohn's disease.
Métodos De Síntesis
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis are 4-methoxybenzaldehyde, 4-methylbenzylamine, and 3-bromopropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide has potential applications in scientific research, particularly in the field of neuroscience. It can be used to study the effects of cannabinoids on the brain and nervous system. This compound has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of mood, appetite, and pain perception. It can also be used to study the role of the endocannabinoid system in the development of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H21NO2/c1-14-3-5-16(6-4-14)13-19-18(20)12-9-15-7-10-17(21-2)11-8-15/h3-8,10-11H,9,12-13H2,1-2H3,(H,19,20) |
Clave InChI |
WEUORROLKCEEJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
